5-Cyclohexyl-1,3,4-oxadiazole-2-thiol
Overview
Description
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It is known for its unique structure, which includes a cyclohexyl group attached to an oxadiazole ring with a thione group at the 2-position. This compound is primarily used in scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol are various enzymes and proteins that contribute to cell proliferation . This compound has been demonstrated to target enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
This compound interacts with its targets, leading to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . It selectively interacts with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to cell proliferation. The compound’s interaction with its targets leads to the inhibition of enzymes and proteins involved in these pathways . The downstream effects of this inhibition contribute to the compound’s antiproliferative properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antiproliferative. By inhibiting key enzymes and proteins, the compound prevents cell proliferation, which is particularly relevant in the context of cancer treatment .
Biochemical Analysis
Biochemical Properties
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, interacting with bacterial enzymes and proteins to inhibit their function . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the oxadiazole ring can interact with nucleophilic sites in biomolecules, further contributing to its biochemical activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been reported to result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it has been reported to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of this compound can also influence its interactions with other biomolecules, further modulating its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl hydrazine with carbon disulfide and an appropriate acid chloride to form the oxadiazole ring . The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Common solvents include ethanol or acetonitrile
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of 5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- 5-methyl-1,3,4-oxadiazole-2(3H)-thione
- 5-ethyl-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other oxadiazole derivatives and can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUSMDUKULCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396654 | |
Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821638 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
173589-87-2 | |
Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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